molecular formula C17H14ClN3O3 B2574173 N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-64-6

N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2574173
CAS No.: 886896-64-6
M. Wt: 343.77
InChI Key: PSEHMPSDLRITIZ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 2-chlorobenzylamide group at position 3, a hydroxyl group at position 2, a methyl group at position 8, and a ketone at position 2. Its synthesis typically involves condensation reactions between pyrido-pyrimidine precursors and substituted benzylamines under reflux conditions, followed by structural confirmation via elemental analysis, ¹H NMR spectroscopy, and polarimetry (for optically active derivatives) .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-4-2-3-5-12(11)18/h2-8,23H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHMPSDLRITIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Given the broad range of biological activities associated with pyrimidine derivatives, it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Biological Activity

N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a complex structure that includes a hydroxyl group, a carboxamide group, and a chlorobenzyl substituent.

PropertyValue
Molecular FormulaC₁₇H₁₄ClN₃O₃
Molecular Weight343.8 g/mol
CAS Number886896-94-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation : Reacting appropriate starting materials under controlled conditions.
  • Cyclization : Forming the pyrido[1,2-a]pyrimidine core.
  • Functional Group Modifications : Introducing hydroxyl and carboxamide groups.

Advanced techniques such as continuous flow synthesis may be employed to enhance scalability and reproducibility in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been studied for:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and pain modulation, suggesting potential analgesic properties .
  • Anticancer Activity : Research indicates that compounds in this class can induce apoptosis in cancer cells by targeting specific signaling pathways .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited significant anti-inflammatory effects in animal models, indicating that this compound may share similar properties.
  • Analgesic Properties : Research highlighted the analgesic potential of related compounds through modulation of pain pathways in rodent models, suggesting that this compound could be effective in pain management therapies .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly impact its potency and selectivity towards biological targets. For instance:

  • Hydroxyl Group Positioning : The positioning of hydroxyl groups can enhance solubility and bioavailability.
  • Chlorobenzyl Substituent : The presence of the chlorobenzyl group is believed to play a critical role in enzyme binding affinity and specificity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit promising antitumor properties. For instance, compounds structurally related to N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have shown activity against various cancer cell lines. A study on similar compounds demonstrated their effectiveness against human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2) .

Anti-inflammatory Effects

Pyrido[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties. They target specific signaling pathways involved in inflammation, such as the p38 MAP kinase pathway, which plays a crucial role in inflammatory diseases like rheumatoid arthritis . The compound's structural features may enhance its ability to inhibit these pathways effectively.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The SAR studies indicate that modifications on the pyrido[1,2-a]pyrimidine core can significantly influence biological activity. For example, substituting different groups at the 8-position has been shown to enhance antitumor efficacy .

Clinical Trials and Research Findings

Recent clinical trials involving pyrido[1,2-a]pyrimidine derivatives have highlighted their potential in treating various cancers and inflammatory conditions. For instance, a derivative similar to this compound was evaluated in preclinical models for its ability to inhibit tumor growth and metastasis . These studies provide valuable insights into the compound's pharmacodynamics and potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and inflammation . The results from these computational analyses support further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to other pyrido-pyrimidine derivatives, differing primarily in substituent positions and functional groups. Below is a comparative analysis based on available research:

Compound Substituents Key Findings Reference
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - Benzylamide at position 3
- Methyl at position 9
Exhibits consistent analgesic activity in the acetic acid writhing model. Bioisosteric equivalence to 4-hydroxyquinolin-2-ones suggested, with similar structure-activity relationships for the benzylamide group .
N-(2-Chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Target Compound) - 2-Chlorobenzylamide at position 3
- Methyl at position 8
Enhanced lipophilicity and potential receptor-binding affinity due to the chloro substituent. Position 8 methyl may confer steric effects distinct from position 9 isomers, though direct comparative data are limited .
4-Hydroxyquinolin-2-one analogues Bioisosteric pyrido-pyrimidine nucleus replaced with quinolinone Similar analgesic efficacy observed, supporting bioisosterism between pyrido-pyrimidine and quinolinone cores. Structural flexibility in the benzylamide fragment critical for activity .
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate - Imidazo-pyridine core
- Nitrophenyl and cyano substituents
Distinct heterocyclic framework with no direct analgesic data reported. Highlights synthetic versatility of related scaffolds but diverges functionally from pyrido-pyrimidines .

Key Observations

Positional Isomerism (8-Methyl vs. 9-Methyl):

  • The methyl group at position 8 in the target compound may alter the molecule’s conformational stability compared to the 9-methyl isomer. This positional difference could influence interactions with biological targets, though specific mechanistic studies are lacking .
  • Both isomers exhibit analgesic activity in the acetic acid writhing model, suggesting the pyrido-pyrimidine core itself is a critical pharmacophore .

Substituent Effects (Chlorobenzyl vs. Evidence from benzylamide derivatives indicates that substituents on the benzyl group (e.g., chloro, nitro) modulate activity, but systematic comparisons are needed to quantify these effects .

Bioisosteric Relationships: The pyrido-pyrimidine nucleus shares bioisosteric equivalence with 4-hydroxyquinolin-2-ones, as both frameworks support similar structure-activity relationships for the benzylamide moiety . This suggests conserved pharmacodynamic interactions despite differing core structures.

Synthetic Accessibility:

  • The target compound’s synthesis follows established protocols for pyrido-pyrimidine derivatives, though the introduction of a 2-chlorobenzyl group may require optimized reaction conditions to avoid side products (e.g., competing alkylation at other positions) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can byproduct formation be minimized?

  • Answer : The compound can be synthesized via condensation of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 2-chlorobenzylamine. A critical step involves using triethyl methanetricarboxylate as both an acylating agent and solvent. To minimize the formation of the undesired byproduct (e.g., 2-hydroxy-8-methyl-4-oxo-N-(4-methylpyridin-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide), gradual addition of 2-amino-4-methylpyridine to preheated triethyl methanetricarboxylate at 150°C is recommended. This approach reduces side reactions and simplifies solvent recovery .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Answer : Structural validation requires a combination of X-ray crystallography , 1H/13C NMR , and elemental analysis . X-ray diffraction confirms the zwitterionic form in the crystalline state, with charge localization on the protonated nitrogen and the C3 position of the pyridopyrimidine core. NMR spectroscopy (e.g., chemical shifts for the 2-hydroxy group and 8-methyl substituent) and mass spectrometry further verify purity and tautomeric equilibria in solution .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Derivatives of this scaffold, particularly para-substituted benzylamides (e.g., 4-fluorobenzylamide), exhibit enhanced analgesic activity in murine models (e.g., acetic acid writhing test). Activity correlates with substitutions on the benzyl group, suggesting a structure-activity relationship (SAR). Screening should include in vivo pain models and comparative analysis with reference drugs (e.g., Piroxicam) .

Advanced Research Questions

Q. How can computational modeling optimize the biological activity of this compound through structural modifications?

  • Answer : Density Functional Theory (DFT) and molecular docking can predict interactions with biological targets (e.g., cyclooxygenase enzymes). Modifications at the 8-methyl position or substitution of the 2-chlorobenzyl group with electron-withdrawing groups (e.g., 4-nitro) may enhance binding affinity. Computational analysis of charge distribution (zwitterionic vs. tautomeric forms) can guide solubility improvements .

Q. What experimental strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Answer : Discrepancies may arise from differences in tautomeric equilibria or metabolic stability. Strategies include:

  • Isothermal titration calorimetry (ITC) to measure binding constants.
  • Pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism).
  • Co-crystallization studies to visualize target-ligand interactions.
    For example, para-substituted derivatives show higher activity due to improved steric compatibility with hydrophobic binding pockets .

Q. How can the solubility and stability of this compound be improved for in vivo studies?

  • Answer : Salt formation (e.g., sodium or hydrochloride salts) or prodrug strategies (e.g., esterification of the 2-hydroxy group) can enhance aqueous solubility. Stability under physiological conditions is assessed via accelerated degradation studies (pH 1–9, 37°C). Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes may mitigate precipitation in formulation .

Q. What crystallographic tools are critical for resolving ambiguities in the compound’s tautomeric forms?

  • Answer : SHELXL is widely used for refining high-resolution crystal structures, particularly for zwitterionic systems. For ambiguous electron density (e.g., tautomerism), Hirshfeld surface analysis and multipole refinement (via programs like XD) can differentiate protonation states. Synchrotron radiation improves data resolution for weak hydrogen-bonding interactions .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to reduce byproducts .
  • Biological Assays : Use a standardized protocol for analgesic testing (e.g., 1% acetic acid injection, 10 mL/kg in mice) with at least n=6 per group .
  • Data Reproducibility : Validate NMR assignments with 2D experiments (COSY, HSQC) and cross-check crystallographic data with CCDC databases .

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